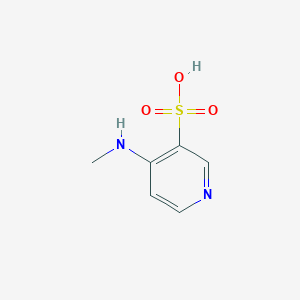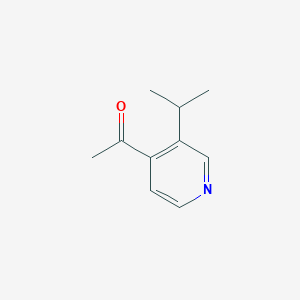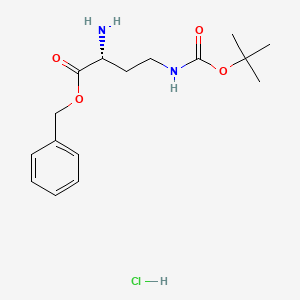
4-(Methylamino)pyridine-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylamino)pyridine-3-sulfonic acid is an organic compound with the molecular formula C6H8N2O3S. It is a derivative of pyridine, featuring a methylamino group at the 4-position and a sulfonic acid group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-(Methylamino)pyridine-3-sulfonic acid can be achieved through several synthetic routes. One common method involves the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfo group and subsequent reduction to yield pyridine-3-sulfonic acid
Industrial Production Methods
Industrial production methods for pyridine-3-sulfonic acids often involve sulfonation of pyridine derivatives under harsh conditions, such as using concentrated sulfuric acid at elevated temperatures (300-350°C) . These methods are optimized to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions include various sulfonyl derivatives, amides, and substituted pyridines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-(Methylamino)pyridine-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(Methylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the methylamino group can engage in nucleophilic and electrophilic reactions. These interactions influence the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine derivatives such as pyridine-3-sulfonic acid, 4-aminopyridine, and 4-methylpyridine. These compounds share structural similarities but differ in their functional groups and reactivity.
Uniqueness
4-(Methylamino)pyridine-3-sulfonic acid is unique due to the presence of both a methylamino group and a sulfonic acid group, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and reactivity compared to other pyridine derivatives .
Eigenschaften
Molekularformel |
C6H8N2O3S |
|---|---|
Molekulargewicht |
188.21 g/mol |
IUPAC-Name |
4-(methylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C6H8N2O3S/c1-7-5-2-3-8-4-6(5)12(9,10)11/h2-4H,1H3,(H,7,8)(H,9,10,11) |
InChI-Schlüssel |
AQJTZZOISFSGCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=NC=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B13008547.png)
![5-Methyloctahydrocyclopenta[b]pyrrole](/img/structure/B13008556.png)

![N-(3-chlorophenyl)-2-[2-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetamide](/img/structure/B13008567.png)


![(R)-2-Azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13008583.png)


![1-([1,1'-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid](/img/structure/B13008596.png)


